molecular formula C10H11IO3 B3136913 3-Ethoxy-5-iodo-4-methoxybenzaldehyde CAS No. 428483-80-1

3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Cat. No. B3136913
CAS RN: 428483-80-1
M. Wt: 306.1 g/mol
InChI Key: SZSDORNKIQDWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a derivative of vanillin . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 3-Ethoxy-4-methoxybenzaldehyde involves the reaction of sodium hydroxide, isovanillin, tetrabutylammonium fluoride, and ethyl bromide . The reaction is stirred at 25°C for 4 hours .


Molecular Structure Analysis

The molecular formula of 3-Ethoxy-4-methoxybenzaldehyde is C10H12O3 . The molecular weight is 180.20 . The InChI string representation of its structure is CCOc1cc(C=O)ccc1OC .


Chemical Reactions Analysis

3-Ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions. For instance, it reacts with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It also undergoes condensation reaction with 1-azabicyclo[2.2.2]octan-3-one .


Physical And Chemical Properties Analysis

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a powder, crystals or chunks . It has a melting point of 51-53 °C .

Scientific Research Applications

Thermophysical Properties

The study of solid aldehydes, including compounds similar to 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, reveals insights into their thermophysical properties. Differential scanning calorimetry (DSC) has been used to investigate temperatures, enthalpies, entropies of fusion, and heat capacities of various aldehydes (Temprado, Roux, & Chickos, 2008).

Synthesis Techniques

Alkylation methods for synthesizing similar compounds have been developed, showcasing efficient pathways to create novel aldehydes with high yields (Katritzky, Long, He, Qiua, & Wilcox, 2000).

Vibrational Dynamics

Research into the vibrational dynamics of related methoxybenzaldehydes has been conducted using INS spectroscopy and periodic DFT calculations. This research offers valuable insights into the molecular behavior of these compounds in their solid state (Ribeiro-Claro et al., 2021).

Application in Molecular Imaging

Isotopically labeled versions of similar benzaldehydes have been synthesized for use as molecular imaging probes. This highlights their potential role in medical and biological research (Collins, Paley, Tozer, & Jones, 2016).

Pharmaceutical Intermediates

Studies have synthesized biaryl-methoxybenzaldehydes and pyridyl-aryl-methoxybenzaldehydes as intermediates for potential drug substances, demonstrating their significance in drug development (Bölcskei et al., 2019).

Catalytic and Electrochemical Applications

Explorations into the catalytic behavior and electrochemical applications of similar compounds have been conducted, indicating potential uses in green chemistry and sustainable processes (Sherbo et al., 2018).

Safety and Hazards

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is classified as a combustible solid . It is harmful if inhaled and may cause skin and eye irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It is a derivative of vanillin , which is known to have multiple biological targets, including various enzymes and receptors

Mode of Action

Similar compounds have been shown to undergo condensation reactions with various hydrazides . This interaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

It’s known that similar compounds can participate in reactions at the benzylic position . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

It’s known that similar compounds can synthesize compound of designation red 10 binding (cdr10b) to investigate its role in neuroinflammatory diseases . This suggests that 3-Ethoxy-5-iodo-4-methoxybenzaldehyde could potentially have effects on cellular signaling and inflammation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde. It is known to be air sensitive and should be stored away from oxidizing agents and air . These factors could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

3-ethoxy-5-iodo-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSDORNKIQDWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-5-iodo-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-5-iodo-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-5-iodo-4-methoxybenzaldehyde
Reactant of Route 4
3-Ethoxy-5-iodo-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-5-iodo-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.